2-Aminoethylarsonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

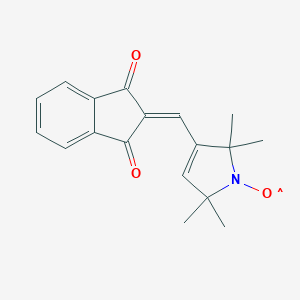

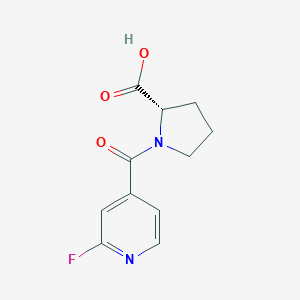

2-Aminoethylarsonic acid, also known as Roxarsone, is an organoarsenic compound that has been widely used as a feed additive in the poultry industry. It was first introduced in the 1940s as an effective way to promote growth and prevent diseases in chickens. However, concerns over its safety and potential toxicity have led to a ban in many countries. Despite this, 2-Aminoethylarsonic acid continues to be used in some parts of the world, and its scientific research application has been a topic of interest.

Scientific Research Applications

Removal of p-Arsanilic Acid from Water

- Research Context: Phenylarsonic acid compounds, including p-arsanilic acid, are emerging contaminants due to their use in poultry and swine production.

- Application: The study by Peng et al. (2021) explored the removal of p-arsanilic acid from water using a Fenton-coagulation process. This method effectively oxidizes these compounds and captures the released inorganic arsenic, demonstrating its potential in water treatment and environmental protection Peng, Xu, Qi, Hu, Liu, & Qu, 2021.

Analytical Chemistry Applications

- Research Context: The identification and quantification of N-glycans are crucial in various biological and pharmaceutical studies.

- Application: The work by Hronowski et al. (2020) describes using 2-Aminoethylarsonic acid derivatives for labeling N-glycans in MALDI-MS glycan analysis. This technique simplifies sample preparation and improves glycan profile analysis, significant for biochemical and clinical research Hronowski, Wang, Sosic, & Wei, 2020.

Nanotechnology and Biomedical Applications

- Research Context: Incorporating chemically modified nucleotides into nucleic acids is a growing area in nanotechnology and biomedicine.

- Application: Astakhova and Wengel (2014) investigated the properties of LNA/DNA hybrids containing functionalized 2'-amino-LNA nucleotides. These modifications have applications in sensing DNA and RNA targets, diagnostic probes, and therapeutics Astakhova & Wengel, 2014.

properties

CAS RN |

121769-90-2 |

|---|---|

Product Name |

2-Aminoethylarsonic acid |

Molecular Formula |

C2H8AsNO3 |

Molecular Weight |

169.01 g/mol |

IUPAC Name |

2-aminoethylarsonic acid |

InChI |

InChI=1S/C2H8AsNO3/c4-2-1-3(5,6)7/h1-2,4H2,(H2,5,6,7) |

InChI Key |

BWJNQNUSFBJWOA-UHFFFAOYSA-N |

SMILES |

C(C[As](=O)(O)O)N |

Canonical SMILES |

C(C[As](=O)(O)O)N |

Other CAS RN |

121769-90-2 |

synonyms |

2-aminoethylarsonic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)